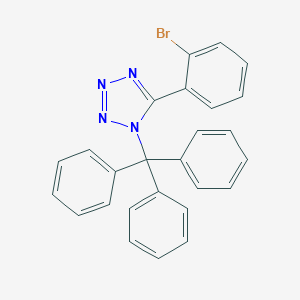

5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole

Vue d'ensemble

Description

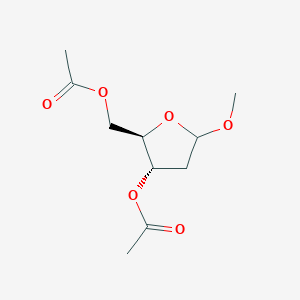

5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole, also known as BTBT, is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound composed of a five-membered ring with two nitrogen atoms, two carbon atoms, and one bromine atom. BTBT has been found to have a wide range of applications in research related to biochemistry, physiology, and chemistry.

Applications De Recherche Scientifique

Application 1: Copper-Catalyzed Ullmann-Type Chemistry

- Summary of Application : This compound is used in copper-catalyzed Ullmann-type reactions which are pivotal for forming C-C and C-heteroatom bonds .

- Results : The review discusses the history, mechanisms, and modern developments in these reactions, including green chemistry approaches .

Application 2: Asymmetric Heck/Suzuki Cascade Reaction

- Summary of Application : The compound is involved in a palladium-catalyzed Heck/Suzuki cascade reaction, which is significant for creating enantioselective products .

- Results : The reaction tolerates a wide range of functional groups and provides access to oxindoles with excellent enantiomeric excess (ee) values .

Application 3: Pharmaceutical Manufacturing

- Summary of Application : The compound is utilized as a raw material in the manufacturing of pharmaceuticals and additives .

- Results : The specific outcomes are proprietary to pharmaceutical companies, but the compound’s role is crucial in the synthesis of various drugs .

Application 4: Synthesis of N-Heterocycles via Sulfinimines

- Summary of Application : This compound is used in the synthesis of N-heterocycles, which are core structures in many pharmaceuticals .

- Results : The methodology provides a general route to structurally diverse N-heterocycles, crucial for natural products and therapeutic compounds .

Application 5: Palladium-Catalyzed Synthesis of Fluoreones

- Summary of Application : The compound is involved in the palladium-catalyzed synthesis of fluoreones, important for material science and organic electronics .

- Results : The reaction is smooth and provides a series of fluorenones, which are valuable intermediates in various chemical syntheses .

Application 6: Asymmetric Heck/Suzuki Cascade Reaction (Additional Details)

- Summary of Application : This application is an extension of the asymmetric Heck/Suzuki cascade reaction previously mentioned, emphasizing its broad applicability .

- Results : The reaction showcases a high tolerance for various functional groups and leads to products with high enantioselectivity .

Application 7: Material Science and Organic Electronics

- Summary of Application : This compound is used in the development of materials for organic electronics, which include organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

- Results : The use of such compounds in material science has led to the development of more efficient and stable electronic devices .

Application 8: Development of Agrochemicals

- Summary of Application : “5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole” is explored for its potential use in the synthesis of new agrochemicals .

- Results : While specific outcomes are not detailed in the search results, the compound’s role in synthesizing new agrochemicals could lead to more effective and environmentally friendly products .

Application 9: Advanced Polymer Synthesis

- Summary of Application : The compound is involved in the synthesis of advanced polymers with unique properties for various industrial applications .

- Results : The incorporation of the tetrazole moiety from the compound into polymers has resulted in materials with enhanced thermal stability and mechanical properties .

Propriétés

IUPAC Name |

5-(2-bromophenyl)-1-trityltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19BrN4/c27-24-19-11-10-18-23(24)25-28-29-30-31(25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMJZQFKDOBODS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443605 | |

| Record name | 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole | |

CAS RN |

143945-72-6 | |

| Record name | 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

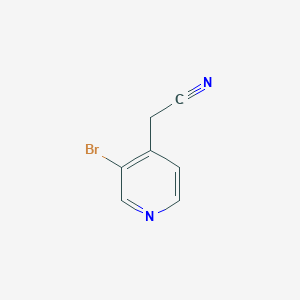

![(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid](/img/structure/B114273.png)